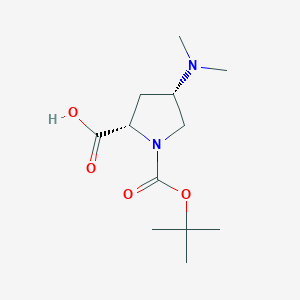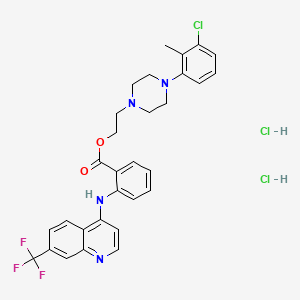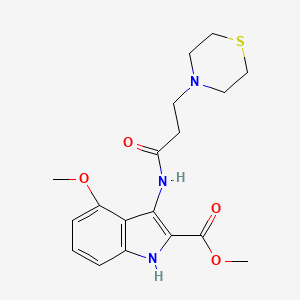![molecular formula C12H8Cl2FNO2S B14145156 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 88965-62-2](/img/structure/B14145156.png)
5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine: is a chemical compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, including the introduction of chlorine and fluorine atoms into the aromatic ring and the formation of the methanesulfinyl group. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanesulfinyl group is further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thioether group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways. Its ability to interact with specific proteins makes it valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for targeted therapies.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
- 5-Chloro-2-fluorophenylboronic acid
- 5-Chloro-6-fluoropyridin-2-ylmethanamine
Comparison: Compared to similar compounds, 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. Additionally, the presence of the methanesulfinyl group enhances its potential as a versatile building block in organic synthesis.
Propiedades
Número CAS |
88965-62-2 |
|---|---|
Fórmula molecular |
C12H8Cl2FNO2S |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
5-chloro-2-[(2-chloro-6-fluorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-4-5-12(16(17)6-8)19(18)7-9-10(14)2-1-3-11(9)15/h1-6H,7H2 |
Clave InChI |
YZZLYSUQOMQSLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CS(=O)C2=[N+](C=C(C=C2)Cl)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)


![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)

![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)

![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
